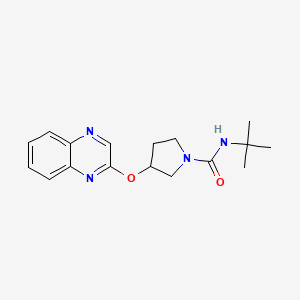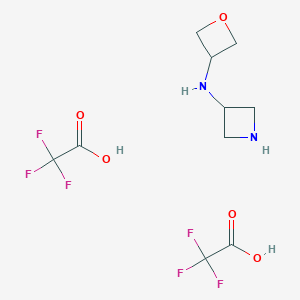
6-Chlor-1-methyl-4-oxo-1,4-dihydrochinolin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with significant biological and chemical properties
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Medicine: In medicine, quinoline derivatives are known for their antimalarial properties. This compound, in particular, is being studied for its potential use in treating malaria and other infectious diseases.
Industry: In industry, quinoline derivatives are used in the production of dyes, pigments, and other materials. The unique properties of 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid make it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as aniline derivatives, are subjected to a condensation reaction with keto acids to form the quinoline core.
Chlorination: Chlorination of the quinoline core introduces the chlorine atom at the 6-position.
Methylation: Methylation of the nitrogen atom in the quinoline ring system results in the formation of the 1-methyl group.
Oxidation: The final step involves the oxidation of the quinoline derivative to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. Large-scale reactions are conducted under controlled conditions, including temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the quinoline core, introducing additional functional groups.
Reduction: Reduction reactions can reduce the quinoline core, altering its electronic properties.
Substitution: Substitution reactions can replace the chlorine atom or other substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Substituted quinoline derivatives with different functional groups.
Wirkmechanismus
The mechanism by which 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves its interaction with biological targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The specific molecular targets and pathways involved depend on the application, such as antimicrobial or antimalarial activity.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of quinoline derivatives.
Chloroquine: A well-known antimalarial drug.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness: 6-Chloro-1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its chlorine and methyl groups contribute to its distinct properties compared to other quinoline derivatives.
Eigenschaften
IUPAC Name |
6-chloro-1-methyl-4-oxoquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-13-8-3-2-6(12)4-7(8)10(14)5-9(13)11(15)16/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVLSJKLNLOGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551746.png)
![3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2551748.png)

methanone](/img/structure/B2551752.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2551753.png)

![[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B2551758.png)


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
![Methyl2,2-dimethyl-3-[(piperidin-4-yl)amino]propanoate](/img/structure/B2551764.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

